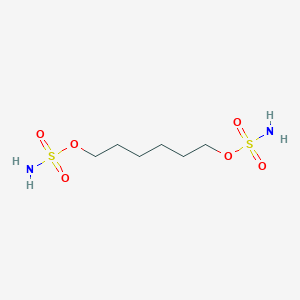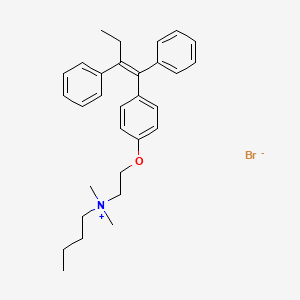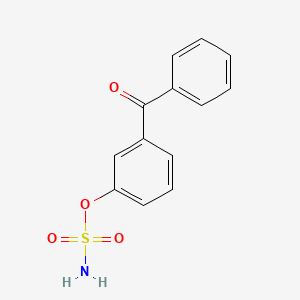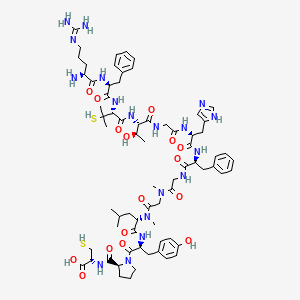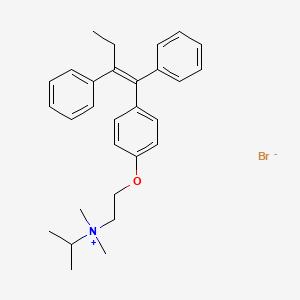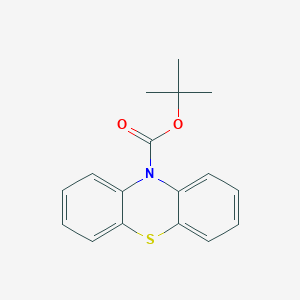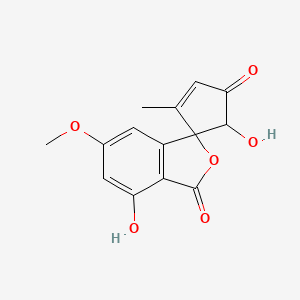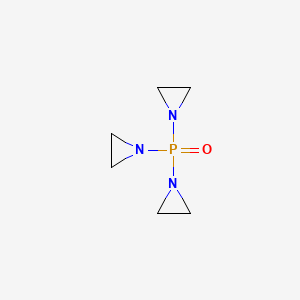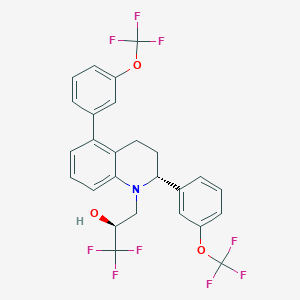
Unii-3mae0mxi6K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has demonstrated activity in human tumor cell lines and in animal models of tumor growth. The molecular formula of Unii-3mae0mxi6K is C26H25Cl2N5O, and it has a molecular weight of 494.4 g/mol.
Preparation Methods
The synthesis of Unii-3mae0mxi6K involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach involves the use of organic solvents, catalysts, and controlled reaction conditions to achieve high purity and yield. Industrial production methods typically involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Unii-3mae0mxi6K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-3mae0mxi6K has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of Src inhibitors and their chemical properties.
Biology: Employed in cell biology research to study the effects of Src inhibition on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mechanism of Action
Unii-3mae0mxi6K exerts its effects by inhibiting the activity of Src, a family of non-receptor tyrosine kinases involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. By binding to the ATP-binding site of Src, this compound prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote tumor growth and survival.
Comparison with Similar Compounds
Unii-3mae0mxi6K is unique among Src inhibitors due to its potent activity and favorable pharmacokinetic properties. Similar compounds include:
Dasatinib: Another Src inhibitor used in the treatment of chronic myeloid leukemia.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Saracatinib: An experimental Src inhibitor investigated for its potential in cancer therapy.
This compound stands out due to its specific molecular structure and the resulting pharmacological profile.
Properties
CAS No. |
867330-68-5 |
|---|---|
Molecular Formula |
C26H25Cl2N5O |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) |
InChI Key |
OTTCBLPTHPBEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
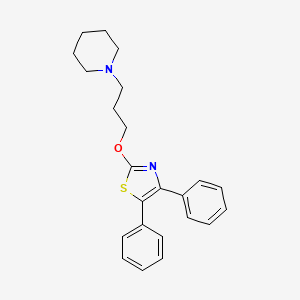
![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
